molecular formula C9H6INO B15358498 6-Iodo-7-quinolinol

6-Iodo-7-quinolinol

Cat. No.: B15358498
M. Wt: 271.05 g/mol
InChI Key: SOTHIBMYVSKBFA-UHFFFAOYSA-N
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Description

6-Iodo-7-quinolinol is a halogenated quinoline derivative with the molecular formula C9H5INO

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Iodo-7-quinolinol can be synthesized through several methods, including the iodination of quinolinol derivatives. One common approach involves the reaction of 7-quinolinol with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under controlled temperature conditions to ensure the selective iodination at the desired position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Catalysts and solvents are often optimized to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Iodo-7-quinolinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like halides or amines.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of various functional groups at the iodine or other positions on the quinoline ring.

Scientific Research Applications

6-Iodo-7-quinolinol has several applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential antimicrobial and antifungal properties.

  • Medicine: Investigated for its use in developing new therapeutic agents.

  • Industry: Employed in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 6-Iodo-7-quinolinol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The exact mechanism can vary depending on the biological system and the specific application.

Comparison with Similar Compounds

6-Iodo-7-quinolinol is similar to other halogenated quinolines, such as 5-chloro-7-iodoquinolinol (Clioquinol) and 5,7-dichloro-8-quinolinol. These compounds share structural similarities but differ in their halogenation patterns, which can influence their chemical reactivity and biological activity. This compound is unique in its iodination pattern, which may confer distinct properties compared to its chlorinated counterparts.

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Properties

Molecular Formula

C9H6INO

Molecular Weight

271.05 g/mol

IUPAC Name

6-iodoquinolin-7-ol

InChI

InChI=1S/C9H6INO/c10-7-4-6-2-1-3-11-8(6)5-9(7)12/h1-5,12H

InChI Key

SOTHIBMYVSKBFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)O)I

Origin of Product

United States

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